2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-2-4-9(5-3-8)13-10(15)6-14-11(16)7-18-12(14)17/h2-5H,6-7H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJLLIWGNDQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide typically involves the reaction of 4-methylphenylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in pharmaceutical development due to its diverse biological activities:
- Anticancer Activity : Research indicates that derivatives of thiazolidine-2,4-dione can act as effective anticancer agents. For instance, a study on novel thiazolidine derivatives demonstrated their ability to inhibit cancer cell growth and target specific pathways involved in tumor progression .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial cell walls and inhibit growth effectively .
- Antidiabetic Effects : Thiazolidinediones are well-known for their role in managing type 2 diabetes. They function by improving insulin sensitivity and have been incorporated into treatments for metabolic disorders .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products. The structural uniqueness of this compound allows for various modifications that can enhance its biological activity. For example:
- Substituent Variations : Changing the p-tolyl group or modifying the carbonyl functionalities can lead to derivatives with improved efficacy against specific targets such as cancer cells or pathogens .
Data Table: Biological Activities and Applications
Case Studies
Several case studies illustrate the effectiveness of thiazolidine derivatives:
- VEGFR-2 Inhibitors : A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2, showing promising results in reducing tumor growth in preclinical models .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various thiazolidine derivatives against common pathogens, revealing significant activity against resistant strains .
- Diabetes Management : Clinical trials have explored the use of thiazolidinediones in managing type 2 diabetes, demonstrating improvements in glycemic control and insulin sensitivity compared to traditional therapies .
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s p-tolyl group distinguishes it from analogs with varying aromatic or heterocyclic substituents. Key comparisons include:
Table 1: Structural and Physical Properties of Selected TZD Derivatives
*Calculated based on molecular formula C₂₄H₂₀N₄OS.
Key Observations:
- Substituent Effects on Melting Points: Bulky or polar groups (e.g., bromo in 4c, cyclohexylcarbamothioyl in 7c) increase melting points (>250°C), while methoxy (F12) or furan (F9–F13) groups lower them .
- Synthetic Yields: Highest yields (85%) are seen in sulfonylthiourea derivatives (e.g., 7a), attributed to optimized reaction conditions .
Spectroscopic and Analytical Data
- NMR Trends: Protons adjacent to electron-withdrawing groups (e.g., nitro in 4a–4d) show downfield shifts (δ 8.5–9.0 ppm), while methyl groups (p-tolyl) resonate at δ 2.3–2.5 ppm .
- LCMS/MS Validation: Molecular ion peaks (e.g., m/z 487.9 for GB31) align with theoretical masses, confirming synthesis accuracy .
Biological Activity
2-(2,4-Dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide is a synthetic compound belonging to the thiazolidine-2,4-dione class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings.
Chemical Structure
The compound features a thiazolidine core with two carbonyl groups at positions 2 and 4, and a p-tolyl acetamide substituent. Its unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating promising results:
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), HCT-116 (colorectal cancer).
- Mechanism of Action : The compound acts as a dual inhibitor of VEGFR-2 and EGFR pathways, which are critical in tumor growth and angiogenesis. In silico docking studies have shown that it forms multiple hydrogen bonds with key amino acids in these receptors, enhancing its binding affinity .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies:
- Spectrum of Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for different bacterial strains indicate that the compound possesses significant antibacterial properties .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to other thiazolidine derivatives:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Amino-4-thiazolidinone | Contains amino group | Antimicrobial | Simpler structure |
| Benzothiazole derivatives | Benzothiazole core | Anticancer | Broader spectrum of activity |
| Thiadiazole derivatives | Thiadiazole ring | Antidiabetic | Different heterocyclic scaffold |
| 5-(thiophen-2-ylmethylene)thiazolidine | Thiophene substitution | Antitumor | Enhanced solubility |
The specific combination of the thiazolidine core with a p-tolyl acetamide substituent may provide distinct pharmacological profiles compared to other similar compounds .
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in A549 cells with an IC50 value indicating potent anticancer activity.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dioxothiazolidin-3-yl)-N-(p-tolyl)acetamide, and what experimental conditions optimize yield?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting thiazolidine-2,4-dione with 2-chloro-N-(p-tolyl)acetamide in dimethylformamide (DMF) under basic conditions (e.g., sodium bicarbonate) at room temperature for 12–24 hours. The reaction is monitored by TLC (hexane:ethyl acetate, 7:3), and the product is isolated via extraction with ethyl acetate and recrystallization from methanol/acetone, yielding ~80% . Optimization may involve adjusting reaction time, solvent polarity, or catalyst (e.g., potassium iodide in ethanol for analogous thiazolidinedione derivatives) .
Q. Which spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?
- IR spectroscopy : Peaks at ~3138 cm⁻¹ (N–H stretch), 1668 cm⁻¹ (amide C=O), and 1670–1680 cm⁻¹ (thiazolidinedione C=O) confirm functional groups .
- ¹H NMR : Signals at δ 2.24 ppm (s, 3H, CH₃ from p-tolyl), δ 4.23 ppm (s, 2H, CH₂ adjacent to the thiazolidinedione), and aromatic protons (δ 6.88–7.70 ppm) validate the structure .
- ¹³C NMR : Key resonances include δ 168–170 ppm (amide and dione carbonyls) and δ 20–135 ppm for aliphatic/aromatic carbons .
- Mass spectrometry : Molecular ion peaks at m/z 342 (M⁺) and fragmentation patterns (e.g., m/z 273) corroborate the molecular formula .
Q. How is the compound screened for preliminary biological activity in academic research?
Standard assays include:
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 µM, with IC₅₀ calculations .
- Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can synthetic yields be improved, and what factors contribute to variability in reported yields?
Yield discrepancies (e.g., 63–80%) arise from:
- Catalyst selection : Potassium iodide enhances reactivity in analogous syntheses by stabilizing intermediates .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of thiazolidinedione derivatives but may require inert atmospheres to prevent side reactions .
- Temperature control : Reflux in ethanol (vs. room temperature) accelerates reaction kinetics but risks decomposition of heat-sensitive intermediates .
Q. What computational strategies are employed to study structure-activity relationships (SAR) for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like VEGFR-2 (PDB ID: 4ASD) or bacterial enzymes (e.g., DNA gyrase). Docking scores (<-8 kcal/mol) suggest strong binding .
- QSAR modeling : Hammett constants and LogP values predict bioactivity trends. For example, electron-withdrawing substituents on the aryl group enhance anticancer potency .
- ADMET prediction : SwissADME or pkCSM tools evaluate oral bioavailability (%ABS >60%) and toxicity risks (e.g., hepatotoxicity via cytochrome P450 inhibition) .
Q. How do researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Standardization of assays : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times (48 vs. 72 hours), and controls (e.g., doxorubicin as a reference) .
- Metabolic stability testing : Liver microsome assays identify rapid degradation, which may explain potency loss in certain studies .
- Crystallographic validation : X-ray structures of compound-target complexes (e.g., kinase-ligand co-crystals) clarify binding modes and active conformations .
Q. What advanced modifications enhance the compound’s pharmacokinetic profile?
- Prodrug design : Esterification of the acetamide group improves solubility (e.g., phosphate prodrugs with LogP reduced by 1–2 units) .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase half-life in plasma from 2 to 8 hours in rodent models .
- Metallocomplexation : Coordination with transition metals (e.g., Cu²⁺) enhances DNA intercalation and cytotoxicity in MCF-7 cells .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (DMF over molecular sieves) and use freshly prepared 2-chloro-N-(p-tolyl)acetamide to avoid hydrolysis .
- Biological assay controls : Include reference standards (e.g., cisplatin for anticancer assays) and validate cell line authenticity via STR profiling .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
